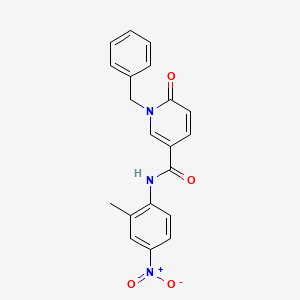![molecular formula C21H17N5O B2891550 (4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone CAS No. 882747-54-8](/img/structure/B2891550.png)
(4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone is a complex organic compound featuring a triazole ring, pyrimidine ring, and two methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methylaniline and 4-methylbenzoyl chloride.
Formation of Hydrazine Derivative: 4-methylaniline is converted to N-(4-methylphenyl)hydrazinecarbothioamide.
Acylation: The hydrazine derivative undergoes acylation to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.
Cyclization: Cyclization of the acylated product yields 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.
Final Product Formation: The triazole derivative is then reacted with 4-methylbenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methylphenyl groups.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted triazole or pyrimidine derivatives.
Applications De Recherche Scientifique
(4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action for (4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone involves interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings can engage in hydrogen bonding and π-π interactions, influencing biological pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-methylphenyl)ethanone: Shares the methylphenyl group but lacks the triazole and pyrimidine rings.
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: Contains the triazole ring but differs in the substitution pattern.
1,2-Bis(4-methylphenyl)ethane-1,2-dione: Similar in having two methylphenyl groups but differs in the core structure.
Uniqueness
(4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone is unique due to its combination of triazole, pyrimidine, and methylphenyl groups, which confer distinct chemical and biological properties not found in simpler analogs.
Propriétés
IUPAC Name |
(4-methylphenyl)-[1-[4-(4-methylphenyl)pyrimidin-2-yl]triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c1-14-3-7-16(8-4-14)18-11-12-22-21(23-18)26-13-19(24-25-26)20(27)17-9-5-15(2)6-10-17/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRIFTQPYUUTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2)N3C=C(N=N3)C(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(3,6-Dichloropyridine-2-carbonyl)piperazin-1-yl]phenol](/img/structure/B2891467.png)
![ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2891471.png)
![1-(3-chloro-4-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2891472.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2891474.png)

![N-(3-chlorophenyl)-2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2891477.png)
![11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine](/img/structure/B2891478.png)


![2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B2891484.png)


![4-[(4-Methylphenyl)thio]piperidine](/img/structure/B2891488.png)

